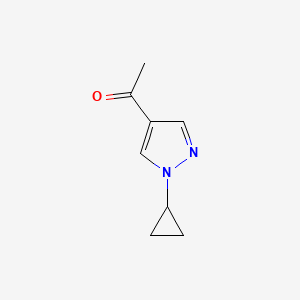

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

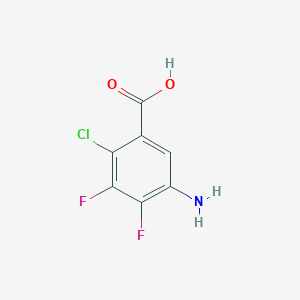

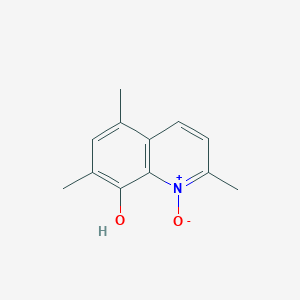

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound with the CAS Number: 1784673-98-8 . It has a molecular weight of 150.18 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O . The InChI code for this compound is 1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3 .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.Applications De Recherche Scientifique

Structural Characterization and Interaction Analysis

The structural properties and intermolecular interactions of a pyrazoline compound structurally related to 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one have been extensively studied. The compound of interest crystallizes in the monoclinic system and is characterized by weak C⋯H···π interactions among neighboring molecules, leading to an efficient packing structure. This study, utilizing Hirshfeld surface analysis and 2D fingerprint plots, provides insights into the molecular interactions within the crystal structure, highlighting the importance of these interactions in determining the structural stability and properties of such compounds (Delgado et al., 2020).

Synthesis and Application in Organic Chemistry

Research has shown the versatile synthesis of 3H-pyrazoles, which share a structural motif with this compound, via 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols. This reaction is not only regioselective but also yields products in good yield, demonstrating the potential for creating complex organic structures from simple precursors. Additionally, the photolysis of these pyrazoles leads to cyclopropenyl alcohols, indicating potential applications in the synthesis of functional organic materials (Hamdi et al., 2005).

Catalytic Synthesis of Complex Structures

The catalytic reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes has been explored to access structurally complex fused bicyclopyrazolidines. This process allows for the synthesis of either 2,5-cis or 2,5-trans adducts in good to excellent yields by simply controlling the addition order of catalyst and aldehyde. Such stereodivergent synthesis methods highlight the potential for creating a wide range of complex molecular architectures starting from compounds similar to this compound (Lebold & Kerr, 2009).

Antimicrobial Applications

A study on heterocyclic compounds bearing motifs similar to this compound demonstrated significant antimicrobial activity against a range of microorganisms. The synthesized compounds were evaluated against gram-positive, gram-negative bacteria, and strains of fungi, with several compounds showing notable antimicrobial efficacy. This research suggests potential applications of such compounds in developing new antimicrobial agents (Desai et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-cyclopropylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEMECOBXJJMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2812185.png)

![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2812187.png)